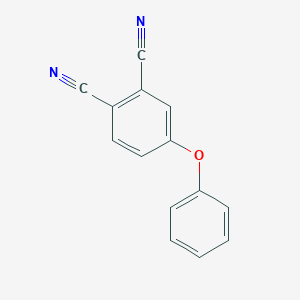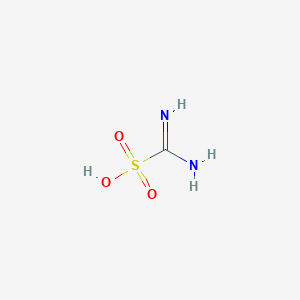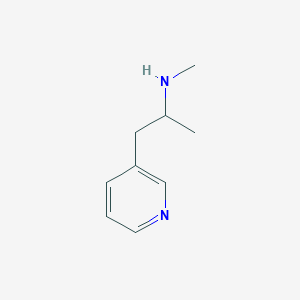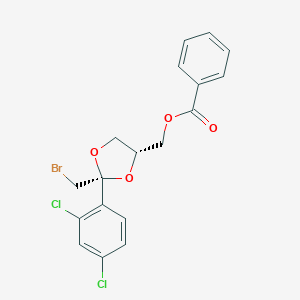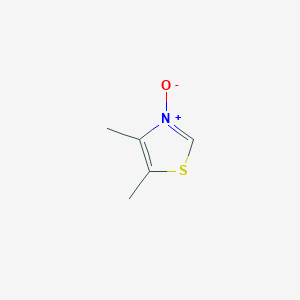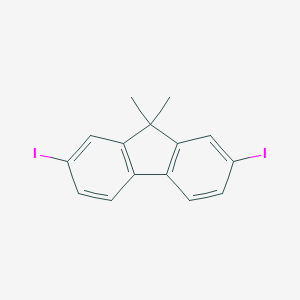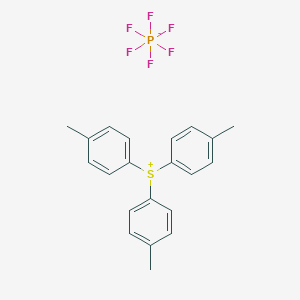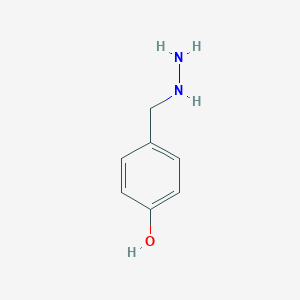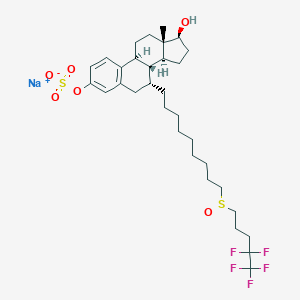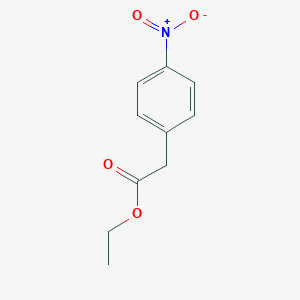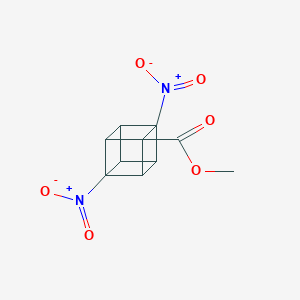
2-Methoxycarbonyl-1,4-dinitrocubane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxycarbonyl-1,4-dinitrocubane is a highly explosive compound that has gained significant attention in the field of explosives research due to its high energy density and stability. It is a member of the cubane family of compounds and is known for its remarkable thermal stability and insensitivity to shock and friction.
Mécanisme D'action
The mechanism of action of 2-Methoxycarbonyl-1,4-dinitrocubane is not well understood. However, it is believed that the compound releases a large amount of energy upon decomposition, which leads to the rapid expansion of gases and the generation of a shock wave.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of 2-Methoxycarbonyl-1,4-dinitrocubane. However, it is known that the compound is highly toxic and can cause severe health effects if ingested, inhaled, or absorbed through the skin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Methoxycarbonyl-1,4-dinitrocubane in lab experiments is its high energy density and stability. It can be used as a standard reference material for the calibration of instrumentation used in explosives research. However, the compound is highly toxic and requires strict safety precautions to be taken during handling and storage.
Orientations Futures
There are several potential future directions for research on 2-Methoxycarbonyl-1,4-dinitrocubane. These include:
1. Developing new methods for the synthesis of the compound that are more efficient and cost-effective.
2. Investigating the mechanism of action of the compound in greater detail to gain a better understanding of its explosive properties.
3. Studying the potential use of 2-Methoxycarbonyl-1,4-dinitrocubane as a high-energy material in other applications, such as rocket propulsion and energy storage.
4. Developing new safety protocols and procedures for the handling and storage of the compound to minimize the risk of accidents and exposure.
5. Investigating the potential use of 2-Methoxycarbonyl-1,4-dinitrocubane as a reference material for the calibration of instrumentation used in explosives research.
In conclusion, 2-Methoxycarbonyl-1,4-dinitrocubane is a highly explosive compound that has several potential applications in the field of scientific research. While there is still much to be learned about the compound, its high energy density and stability make it a valuable tool for researchers in the field of explosives research. However, strict safety precautions must be taken during handling and storage to minimize the risk of accidents and exposure.
Méthodes De Synthèse
The synthesis of 2-Methoxycarbonyl-1,4-dinitrocubane is a complex process that involves several steps. The first step involves the reaction of cyclopentadiene with maleic anhydride to form the Diels-Alder adduct. The adduct is then reacted with nitric acid and acetic anhydride to form the dinitrate ester. Finally, the ester is hydrolyzed to form 2-Methoxycarbonyl-1,4-dinitrocubane.
Applications De Recherche Scientifique
2-Methoxycarbonyl-1,4-dinitrocubane has several potential applications in the field of scientific research. It can be used as a high-energy density material in explosives, propellants, and pyrotechnics. It can also be used as a precursor for the synthesis of other high-energy materials.
Propriétés
Numéro CAS |
149574-35-6 |
|---|---|
Nom du produit |
2-Methoxycarbonyl-1,4-dinitrocubane |
Formule moléculaire |
C10H8N2O6 |
Poids moléculaire |
252.18 g/mol |
Nom IUPAC |
methyl 2,7-dinitrocubane-1-carboxylate |
InChI |
InChI=1S/C10H8N2O6/c1-18-7(13)8-5-3-2-4(10(3,8)12(16)17)6(8)9(2,5)11(14)15/h2-6H,1H3 |
Clé InChI |
CALZAILSGDZPNU-UHFFFAOYSA-N |
SMILES |
COC(=O)C12C3C4C1(C5C4C3(C25)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
COC(=O)C12C3C4C1(C5C4C3(C25)[N+](=O)[O-])[N+](=O)[O-] |
Synonymes |
2,7-DPOC 2-methoxycarbonyl-1,4-dinitrocubane methyl 2,7-dinitropentacyclo-(4.2.0,0(2,5).0(3,8).0(4,7))octane-1-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



